molecular formula C11H16N2O2 B11685762 N'-(2-Furylmethylene)hexanohydrazide

N'-(2-Furylmethylene)hexanohydrazide

Cat. No.: B11685762
M. Wt: 208.26 g/mol
InChI Key: WDZXHBBASAKMFS-FMIVXFBMSA-N
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Description

N'-(2-Furylmethylene)hexanohydrazide is a hydrazide derivative characterized by a hexanoyl backbone and a 2-furylmethylene substituent. Hydrazides of this type are typically synthesized via condensation reactions between acid hydrazides and aldehydes or ketones, forming Schiff base derivatives .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]hexanamide

InChI

InChI=1S/C11H16N2O2/c1-2-3-4-7-11(14)13-12-9-10-6-5-8-15-10/h5-6,8-9H,2-4,7H2,1H3,(H,13,14)/b12-9+

InChI Key

WDZXHBBASAKMFS-FMIVXFBMSA-N

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide typically involves the reaction of furan-2-carbaldehyde with hexanehydrazide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of hexanehydrazine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, inducing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N'-(2-Furylmethylene)hexanohydrazide

Compound Name Core Structure Substituent Modifications Key Properties/Applications Reference
N'-(2-Furylmethylene)benzhydrazide Benzoyl hydrazide Benzoyl group instead of hexanoyl Mp: 182–183°C; used in oxadiazole synthesis
N,N'-bis(2-Furylmethylene)hexanedihydrazide Hexanedioic dihydrazide Two 2-furylmethylene groups Potential for metal chelation
2-Chloro-N'-(2-furylmethylene)-5-iodobenzohydrazide Benzoyl hydrazide Halogen substituents (Cl, I) on benzene Structural complexity for bioactivity
N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide Phenylacetyl hydrazide Hydroxybenzylidene substituent Mp: 254.28 g/mol; base for metal complexes

Key Observations:

  • Hexanoyl vs.
  • Substituent Impact : Halogenation (e.g., Cl, I in ) or hydroxylation (e.g., 2-hydroxybenzylidene in ) modifies electronic properties, affecting reactivity and coordination with metals .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference
N'-(2-Furylmethylene)benzhydrazide 182–183 243.25 Soluble in polar aprotic solvents
N'-Benzylidene-2-furancarbohydrazide 225–226 229.22 Lower solubility due to rigidity
N'-(2-Hydroxybenzylidene)hexanohydrazide (inferred) ~180–190 (estimated) 224.28 Higher hydrophobicity than benzoyl analogues

Key Observations:

  • Melting Points : Benzoyl derivatives (e.g., 182–183°C) exhibit lower melting points than furancarbohydrazides (225–226°C), suggesting that backbone rigidity influences thermal stability .
  • Solubility: Hexanoyl derivatives are expected to show enhanced solubility in nonpolar solvents compared to aromatic counterparts, facilitating applications in organic synthesis or drug delivery .

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